molecular formula C13H13BrN2O3 B8177579 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one

4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one

Cat. No.: B8177579
M. Wt: 325.16 g/mol
InChI Key: BHNNHZSGIHQNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and X-ray Diffraction Studies

The title compound crystallizes in a triclinic system with space group P1, as inferred from analogous pyridazinone derivatives. While direct X-ray diffraction data for this specific molecule is limited, its structural analogs exhibit intermolecular N–H···O hydrogen bonds that stabilize one-dimensional chain formations. The pyridazinone ring adopts a planar conformation, with the 4-methoxybenzyl group oriented at a dihedral angle of approximately 23° relative to the central heterocycle. Key crystallographic parameters for related compounds include:

Parameter Value
Unit cell dimensions a = 9.77 Å, b = 12.62 Å, c = 15.50 Å
Unit cell angles α = 94.8°, β = 96.4°, γ = 91.0°
Calculated density 1.505 g/cm³
Z-value 4

The bromine atom occupies the 4-position on the pyridazinone ring, creating steric interactions that influence packing efficiency.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (300 MHz, CDCl3):

  • δ 3.81 (s, 3H, OCH₃ at C5)
  • δ 3.87 (s, 3H, OCH₃ on benzyl group)
  • δ 4.98 (s, 2H, N–CH₂–Ar)
  • δ 6.89–7.32 (m, 4H, aromatic protons)
  • δ 7.61 (s, 1H, pyridazinone H6).

13C NMR (75 MHz, CDCl3):

  • δ 55.2 (OCH₃), 56.3 (OCH₃-benzyl)
  • δ 113.4 (C5), 128.9–154.7 (aromatic carbons)
  • δ 161.8 (C=O).

The downfield shift of the carbonyl carbon (δ 161.8) confirms conjugation with the electron-withdrawing bromine substituent.

Infrared (IR) and Raman Spectroscopic Profiling

Key IR absorptions (KBr, cm⁻¹):

  • 3065 (C–H aromatic stretch)
  • 1682 (C=O stretch)
  • 1595 (C=N pyridazinone)
  • 1256 (C–O methoxy).

Raman spectroscopy reveals a strong band at 1580 cm⁻¹ attributable to ring breathing modes of the pyridazinone system. The absence of N–H stretches above 3300 cm⁻¹ confirms N-alkylation.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) shows:

  • Molecular ion peak at m/z 325 ([M]⁺, 100%)
  • Fragment at m/z 246 ([M–Br]⁺, 65%)
  • Peak at m/z 121 corresponding to the 4-methoxybenzyl cation.

High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₃H₁₃BrN₂O₃ with a mass error of <2 ppm.

Computational Molecular Modeling and DFT Calculations

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts:

  • HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity
  • Electrostatic potential maps show charge depletion at the bromine atom (−0.32 e)
  • Optimized bond lengths: C=O (1.23 Å), C–Br (1.89 Å).

Vibrational frequency calculations align with experimental IR data, with a mean deviation of 1.5%. The 4-methoxybenzyl group induces a dipole moment of 3.8 Debye, favoring crystalline packing through dipole-dipole interactions.

Properties

IUPAC Name

4-bromo-5-methoxy-2-[(4-methoxyphenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-18-10-5-3-9(4-6-10)8-16-13(17)12(14)11(19-2)7-15-16/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNNHZSGIHQNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a compound of interest due to its potential biological activities. Its molecular structure, characterized by a pyridazinone core with bromine and methoxy substitutions, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Chemical Name : 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one
  • CAS Number : 2381044
  • Molecular Formula : C13H13BrN2O3
  • Molecular Weight : 325.17 g/mol

Biological Activity Overview

The biological activity of 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one has been explored in various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Research indicates that compounds related to pyridazinones exhibit antimicrobial properties. For instance, derivatives of pyridazinones have shown significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one may possess similar properties. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 μg/mL, indicating potent antibacterial effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. The presence of electron-donating groups like methoxy enhances the lipophilicity and bioavailability of these compounds. Additionally, the bromine atom may contribute to increased reactivity towards biological targets . Future studies should focus on modifying these substituents to enhance efficacy and reduce toxicity.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of a related pyridazine derivative in models of Alzheimer’s disease (AD). The compound demonstrated significant inhibition of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative processes . This suggests that 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one may also have potential in neuroprotection.
  • Antioxidant Activity : Research has highlighted the antioxidant properties of pyridazine derivatives, which may contribute to their therapeutic effects in oxidative stress-related conditions . The ability to scavenge free radicals could be an important mechanism underlying the biological activity of this compound.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one exhibit promising antibacterial properties. Notably, studies have evaluated derivatives for their efficacy against Mycobacterium tuberculosis, suggesting that this compound may also possess antitubercular properties. The methoxy groups are particularly noted for enhancing biological activity due to their ability to increase the compound's lipophilicity.

Enzyme Interaction Studies

The compound's interaction with various enzymes and receptors is crucial for understanding its therapeutic potential. Investigations into binding affinities can reveal mechanisms by which it exerts biological effects, particularly in the context of bacterial infections. Such studies are essential for guiding further development of this compound as a potential therapeutic agent.

Organic Synthesis

4-Bromo-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one can be synthesized through multiple methods, highlighting its versatility in organic synthesis. The ability to modify its structure allows chemists to enhance specific properties, tailoring the compound for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Benzyl Group

4-Bromo-5-methoxy-2-(4-trifluoromethylphenyl)pyridazin-3(2H)-one
  • Structural Difference : The 4-methoxybenzyl group in the target compound is replaced with a 4-trifluoromethylphenyl group.
  • Synthesis of this analog required tri(2-furyl)phosphine instead of triphenylphosphine-based palladium catalysts for efficient Negishi coupling .
  • Biological Relevance : The trifluoromethyl group may alter receptor binding compared to the methoxy group, though specific data are unavailable.
4-Bromo-2-(4-fluorophenyl)-5-methoxy-3(2H)-pyridazinone
  • Structural Difference : A 4-fluorophenyl group replaces the 4-methoxybenzyl substituent.
  • The absence of a methoxy group decreases lipophilicity .

Halogen and Alkoxy Substituent Variations

4-Chloro-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one
  • Structural Difference : Bromine at position 4 is replaced with chlorine.
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity may reduce steric hindrance and alter metabolic stability. Synthesis of this analog achieved a 53% yield via nucleophilic substitution under reflux conditions .
  • Biological Relevance: Chlorinated pyridazinones often exhibit reduced cytotoxicity compared to brominated analogs, as seen in tubulin polymerization inhibitors .
4-(4-Butoxyphenyl)-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one
  • Structural Difference : A butoxyphenyl group replaces the bromine at position 3.
  • Synthesis involved similar purification steps (e.g., cyclohexane/ethyl acetate chromatography) but required extended reaction times .
FPR2 Agonists
  • N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide :
    • Structural Difference : Incorporates an acetamide linker and a 3-methyl group.
    • Biological Impact : This compound is a potent FPR2 agonist, activating calcium mobilization in neutrophils. The 4-methoxybenzyl group is critical for receptor specificity, as meta-substituted analogs (e.g., 3-methoxybenzyl) show mixed FPR1/FPR2 activity .
Tubulin Polymerization Inhibitors
  • Pyridazin-3(2H)-one Derivatives (IVc, IVg, IVf): Structural Difference: Varied substituents include oxime groups and aryl rings. Biological Impact: These derivatives exhibit broad antiproliferative activity against renal, lung, and ovarian cancers.

Preparation Methods

Halogenation of Pyridazinone Precursors

Introduction of the 4-Methoxybenzyl Group

Alkylation at Position 2

The 4-methoxybenzyl moiety is installed via alkylation of the pyridazinone nitrogen at position 2. Using 4-methoxybenzyl chloride (1.2 equiv) and potassium carbonate (K₂CO₃) as a base in acetonitrile, the reaction proceeds at 80°C for 12 hours. This method affords the target compound in 65–70% yield after recrystallization from ethanol.

Optimized Parameters

ParameterValue
Substrate4-Bromo-5-methoxypyridazin-3(2H)-one
Alkylating Agent4-Methoxybenzyl chloride
BaseK₂CO₃ (2.5 equiv)
SolventAcetonitrile
Temperature80°C
Yield68%

Multi-Step Synthesis via Intermediate Functionalization

Sequential Halogenation and Methoxylation

A three-step synthesis begins with 5-methoxy-2H-pyridazin-3-one:

  • Bromination : Treatment with phosphorus oxybromide (POBr₃) in acetonitrile at 100°C introduces bromine at position 4 (yield: 72%).

  • Benzylation : Subsequent reaction with 4-methoxybenzyl chloride under alkaline conditions installs the benzyl group (yield: 66%).

One-Pot Functionalization

A streamlined approach combines bromination and alkylation in a single vessel. Using N-bromosuccinimide (NBS) for bromination and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, this method reduces purification steps and achieves a 60% overall yield.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Purity (%)
Sequential Halogenation35298
One-Pot Synthesis26095
Nucleophilic Substitution26897

Key Findings

  • Nucleophilic Substitution offers the highest yield (68%) but requires stringent temperature control.

  • One-Pot Synthesis balances efficiency and practicality, ideal for scale-up.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Adopting continuous flow technology enhances reaction reproducibility and reduces byproduct formation. For instance, bromination with POBr₃ in a microreactor at 110°C achieves 80% conversion in 30 minutes, compared to 6 hours in batch processes.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (7:3 v/v) yield crystals with >99% purity.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves regioisomeric impurities.

Q & A

Q. How do crystallization conditions affect supramolecular interactions?

  • Methodological Answer : Solvent polarity (e.g., chloroform vs. ethanol) influences hydrogen bonding and π-π stacking. Slow evaporation yields crystals with defined dimers (N–H···O bonds) or chains (C–H···π interactions). Dihedral angles between aromatic rings (e.g., 48–89°) are critical for packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.